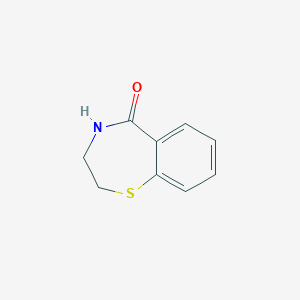

3,4-Dihydro-1,4-benzothiazepin-5(2h)-one

概要

説明

3,4-Dihydro-1,4-benzothiazepin-5(2h)-one is a heterocyclic compound that features a benzothiazepine ring system. Compounds with this core structure are known for their diverse biological activities and are often studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of ortho-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

3,4-Dihydro-1,4-benzothiazepin-5(2h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

科学的研究の応用

Synthesis and Reactivity

3,4-Dihydro-1,4-benzothiazepin-5(2H)-one can be synthesized through various methods involving the reaction of 2-aminothiophenol with appropriate carbonyl compounds. The synthesis process can be optimized to yield high purity and specific stereochemistry, which is crucial for its biological activity.

Reactions:

- Oxidation: Can lead to sulfoxides and sulfones.

- Reduction: Produces alcohol derivatives.

- Substitution: Various derivatives can be synthesized depending on the nucleophile used.

Medicinal Chemistry Applications

This compound serves as an important intermediate in the synthesis of several bioactive compounds:

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: These compounds are significant in the treatment of type 2 diabetes by enhancing insulin secretion.

- Cysteine Protease Inhibitors: They have potential applications in treating diseases caused by parasites and certain cancers.

- Antihypertensive Agents: Some derivatives exhibit activity against angiotensin-converting enzyme (ACE), which is critical for managing hypertension .

Case Studies and Research Findings

- DPP-IV Inhibitors Development:

- Anti-inflammatory Properties:

- Cardiovascular Applications:

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,5-Dihydro-1,4-benzothiazepin-3(2H)-one | Similar benzothiazepine core | Different enzyme inhibition profiles |

| 3-Benzylthiazolidine-2,4-dione | Contains thiazolidine ring | Known for anti-inflammatory properties |

| 3-Hydroxybenzothiazepin | Hydroxyl group substitution | Potentially increased solubility and bioavailability |

This table illustrates how this compound stands out due to its specific functional groups and biological activity profiles that differentiate it from structurally similar compounds.

作用機序

The mechanism of action of 3,4-Dihydro-1,4-benzothiazepin-5(2h)-one depends on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

類似化合物との比較

Similar Compounds

1,4-Benzothiazepine: A related compound with a similar core structure but different substituents.

Dihydrobenzothiazepines: Compounds with varying degrees of saturation in the benzothiazepine ring.

Benzodiazepines: Although structurally different, they share some pharmacological properties.

Uniqueness

3,4-Dihydro-1,4-benzothiazepin-5(2h)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This allows for the exploration of a wide range of biological activities and applications.

生物活性

3,4-Dihydro-1,4-benzothiazepin-5(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, supported by research findings and case studies.

Structural Characteristics

The compound features a seven-membered ring with a unique twist conformation. Its molecular formula is , which contributes to its biological activity through various mechanisms of action. The structural complexity allows for interactions with multiple biological targets.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound derivatives. Research indicates that these compounds exhibit significant activity against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Potent antifungal | 2–6 μg/mL |

| Escherichia coli | Effective antibacterial | 2–6 μg/mL |

| Staphylococcus aureus | Significant antibacterial | 2–6 μg/mL |

These findings suggest that modifications in the benzothiazepine structure can enhance antimicrobial efficacy, making them potential candidates for new antibiotic agents .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored through in vivo models. A series of derivatives were tested for their ability to reduce inflammation in rat paw edema models:

| Compound | Dose (mg/kg) | Effectiveness |

|---|---|---|

| Compound A | 10 | Significant reduction compared to diclofenac |

| Compound B | 10 | Moderate reduction |

These results indicate that certain derivatives possess considerable anti-inflammatory properties, potentially useful in treating inflammatory diseases .

3. Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies have reported its effectiveness against various cancer cell lines:

| Cell Line | Compound | IC50 (μg/mL) |

|---|---|---|

| HT-29 (Colon Cancer) | Compound X | 28 |

| MCF-7 (Breast Cancer) | Compound Y | 27 |

| DU-145 (Prostate Cancer) | Compound Z | 16 |

These findings highlight the potential of benzothiazepine derivatives as anticancer agents, with specific compounds demonstrating potent cytotoxicity against cancer cells .

4. Neuroprotective Effects

Recent studies have focused on the neuroprotective potential of this compound. It has been shown to modulate calcium homeostasis in neuronal cells, which is critical for preventing neurodegeneration:

- In SH-SY5Y neuroblastoma cells exposed to high potassium concentrations (70 mM), several derivatives significantly reduced intracellular calcium overload by approximately 50%, suggesting a protective effect against excitotoxicity.

This action indicates a potential therapeutic role for benzothiazepines in neurodegenerative disorders where calcium dysregulation is a key factor .

Case Study: Antimicrobial Efficacy

A study conducted on a series of synthesized benzothiazepine derivatives revealed that compounds with specific substitutions at the 3 and 5 positions exhibited enhanced activity against C. neoformans and S. aureus. The structural modifications were crucial in improving the MIC values.

Case Study: Anti-inflammatory Response

In a controlled experiment involving rat models, compounds derived from this compound were administered at varying doses. The results indicated a dose-dependent reduction in paw edema, positioning these compounds as viable alternatives to traditional anti-inflammatory medications.

特性

IUPAC Name |

3,4-dihydro-2H-1,4-benzothiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBGEQZKWJSKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411510 | |

| Record name | 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14944-00-4 | |

| Record name | 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and structure of 3,4-Dihydro-1,4-benzothiazepin-5(2H)-one?

A1: The molecular formula of this compound is C9H9NOS []. While the abstract doesn't provide a structural diagram, the name indicates a benzothiazepine scaffold with a ketone group at the 5-position and a saturated seven-membered ring.

Q2: What is the conformation of the seven-membered ring in this compound?

A2: The research states that the seven-membered ring adopts a twist conformation [].

Q3: How are the molecules of this compound arranged in the crystal structure?

A3: The crystal structure reveals that the molecules are linked together through intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。